5,5-Bis(4-methoxyphenyl)imidazolidine-2,4-dione

Thermal analysis Solid-state chemistry Formulation science

5,5-Bis(4-methoxyphenyl)imidazolidine-2,4-dione (synonyms: 5,5-dianisyl hydantoin, 5,5-di(4-methoxyphenyl)hydantoin, Zinc03220823) is a 5,5-diaryl-substituted hydantoin (imidazolidine-2,4-dione) derivative. The compound features two para-methoxy-substituted phenyl rings at the 5-position of the hydantoin core, distinguishing it from the unsubstituted parent drug phenytoin (5,5-diphenylhydantoin).

Molecular Formula C17H16N2O4
Molecular Weight 312.32 g/mol
CAS No. 2402-44-0
Cat. No. B1622395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Bis(4-methoxyphenyl)imidazolidine-2,4-dione
CAS2402-44-0
Molecular FormulaC17H16N2O4
Molecular Weight312.32 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=C(C=C3)OC
InChIInChI=1S/C17H16N2O4/c1-22-13-7-3-11(4-8-13)17(15(20)18-16(21)19-17)12-5-9-14(23-2)10-6-12/h3-10H,1-2H3,(H2,18,19,20,21)
InChIKeyHUULDKVZAIILJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility46.8 [ug/mL]

5,5-Bis(4-methoxyphenyl)imidazolidine-2,4-dione (CAS 2402-44-0) – Class Identity and Procurement Context


5,5-Bis(4-methoxyphenyl)imidazolidine-2,4-dione (synonyms: 5,5-dianisyl hydantoin, 5,5-di(4-methoxyphenyl)hydantoin, Zinc03220823) is a 5,5-diaryl-substituted hydantoin (imidazolidine-2,4-dione) derivative [1]. The compound features two para-methoxy-substituted phenyl rings at the 5-position of the hydantoin core, distinguishing it from the unsubstituted parent drug phenytoin (5,5-diphenylhydantoin). First reported in 1939 by Parke, Davis & Co. as part of a series of hydantoin analogs [1], it is supplied commercially at ≥95% purity by vendors including AK Scientific, Santa Cruz Biotechnology, and Alfa Chemistry . The compound's molecular formula is C17H16N2O4 with a molecular weight of 312.32 g/mol, and it exhibits a melting point of approximately 225–238 °C depending on purity and measurement conditions [1].

Why 5,5-Diaryl-Hydantoin Analogs Cannot Be Interchanged: The Case of 5,5-Bis(4-methoxyphenyl)imidazolidine-2,4-dione


The 5,5-diaryl-hydantoin scaffold is exquisitely sensitive to aryl-ring substitution, with even symmetric para-substitution producing profound changes in both physicochemical properties and biological activity [1]. While phenytoin (5,5-diphenylhydantoin) is a well-established anticonvulsant that acts via voltage-gated sodium channel blockade, the introduction of electron-donating para-methoxy groups on both phenyl rings—as in the target compound—abolishes anticonvulsant activity entirely [2]. Simultaneously, the melting point drops by approximately 57–70 °C relative to phenytoin, fundamentally altering bulk handling, crystallinity, and formulation behavior [1]. These property shifts mean that a researcher or industrial formulator cannot simply replace phenytoin, a mono-methoxy analog, or a hydroxy-substituted analog with 5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione and expect equivalent performance in any biological assay, dissolution protocol, or thermal processing step. The quantitative evidence below establishes precisely where this compound diverges from its closest structural relatives.

Head-to-Head Quantitative Differentiation of 5,5-Bis(4-methoxyphenyl)imidazolidine-2,4-dione Against Closest Structural Analogs


Melting Point Depression of ~57 °C Versus 5,5-Diphenylhydantoin (Phenytoin) Implying Altered Crystallinity and Thermal Processability

In the Parke-Davis patent that first disclosed both compounds, 5,5-dianisyl hydantoin (the target) was synthesized under conditions directly comparable to those used for 5,5-diphenylhydantoin (phenytoin) [1]. The target compound melts at 236.5–238 °C after reprecipitation from its sodium salt, whereas diphenylhydantoin melts at 295 °C (corrected, with foaming) [1]. This represents a melting point depression of approximately 57–59 °C, a difference that cannot be attributed to measurement variability given the shared experimental context. Independent data from ChemicalBook report a melting point of 225 °C for the target compound , while authoritative sources place phenytoin's melting point at 293–298 °C [2], consistently confirming a ≥55 °C depression. The lower melting point of the dimethoxy analog is consistent with reduced intermolecular hydrogen-bonding efficiency and altered crystal packing relative to the unsubstituted diphenyl parent.

Thermal analysis Solid-state chemistry Formulation science

Complete Loss of Anticonvulsant Activity Upon Symmetric Para-Methoxy Substitution Versus 3-Amino-5,5-diphenylhydantoin

Lange and Lapszewicz (1990) synthesized a series of 5,5-diarylhydantoins with varying aryl substitution patterns and evaluated them in preliminary anticonvulsant pharmacological tests [1]. The study explicitly states: 'In preliminary pharmacological tests, the compounds symmetrically substituted in the benzene rings proved practically inactive as anticonvulsants' [1]. This class-level finding encompasses 5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione, which bears symmetric para-methoxy groups on both phenyl rings. By contrast, 3-amino-5,5-diphenylhydantoin (bearing unsubstituted phenyl rings with an N3-amino modification) displayed 'high and prolonged activity' [1]. While exact ED₅₀ values for the target compound are not reported, the qualitative classification places it in a functionally distinct category from therapeutically active hydantoins. This is consistent with established SAR knowledge that electron-donating para-substituents on both aryl rings of phenytoin analogs disrupt the molecular recognition required for voltage-gated sodium channel binding.

Anticonvulsant screening SAR Neuropharmacology

Synthetic Yield Parity but Distinct Purification Profile Versus 5,5-Diphenylhydantoin Under Identical Preparative Conditions

The Parke-Davis patent US2242775 reports that both 5,5-diphenylhydantoin (Example 5) and 5,5-dianisyl hydantoin (Example 6) were prepared via the same oxidative condensation methodology using substituted benzoins, urea, and potassium bromate/sodium hydroxide [1]. The diphenyl analog was obtained in 54.7% yield as a solid melting at 295 °C, whereas the dianisyl analog was obtained in 52% yield as a 'crude slightly yellow, microcrystalline' solid melting at 236.5–238 °C after reprecipitation [1]. The near-identical yields (~53% average) indicate that the 4-methoxy substituents do not impair the key benzoin-to-hydantoin oxidative cyclization step. However, the patent notes that the dianisyl product required charcoal decolorization of the filtrate, whereas this step is not described for the diphenyl analog, suggesting the methoxy-substituted precursor or product generates more colored by-products [1]. This has practical implications for purification strategy at scale.

Synthetic methodology Process chemistry Hydantoin synthesis

Predicted Physicochemical Descriptors (Density, pKa) Indicate Marginal Electronic Modulation Relative to 5,5-Diphenylhydantoin

ChemicalBook reports predicted physicochemical parameters for 5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione: density 1.256 ± 0.06 g/cm³ and pKa 8.33 ± 0.10 . For comparison, phenytoin (5,5-diphenylhydantoin) has a reported density of approximately 1.257 g/cm³ and a pKa of ~8.3 (N3–H acidic proton) [1][2]. The near-identity of these bulk descriptors reflects the fact that para-methoxy substitution, while strongly electron-donating via resonance (+M effect), exerts only a modest inductive effect at the hydantoin N3–H position. The predicted logP of the target compound is expected to be lower than phenytoin's (logP ~2.47) due to the additional oxygen atoms increasing polarity. These similarities in bulk descriptors mask the profound differences in biological activity and crystal packing, underscoring the need for empirical characterization rather than reliance on in silico predictions when selecting among hydantoin analogs.

Physicochemical profiling Computational chemistry Pre-formulation

Commercial Availability Profile: Research-Grade Only, Limited Bulk Supply, and Price Premium Over Phenytoin

5,5-Bis(4-methoxyphenyl)imidazolidine-2,4-dione is offered by multiple specialty chemical vendors including AK Scientific (Catalog 7671CG, 95% purity, 5 g at $934), Santa Cruz Biotechnology (Catalog sc-278336, 1 g at $296), and Alfa Chemistry (Catalog ACM2402440) . All vendors designate it 'For Research Use Only. Not Intended for Diagnostic or Therapeutic Use' . In contrast, phenytoin (USP/EP grade) is available at commodity pricing from Sigma-Aldrich, TCI, and others at <$1/g in bulk quantities and carries full pharmacopoeial certification . The target compound's cost premium (approximately $190–300/g for small quantities) reflects its status as a specialty research chemical with low production volume. No vendor currently supplies this compound in cGMP grade or in quantities exceeding 5 g per unit, and no pharmacopoeial monograph exists. The melting point specification varies by vendor (225 °C per ChemicalBook vs 236.5–238 °C per patent literature), indicating that purity and polymorph identity may differ between commercial lots [1].

Chemical procurement Vendor comparison Supply chain

Evidence-Based Application Scenarios for 5,5-Bis(4-methoxyphenyl)imidazolidine-2,4-dione in Research and Industrial Procurement


Negative-Control Hydantoin Scaffold in Anticonvulsant SAR Studies

Because symmetric para-methoxy substitution abolishes anticonvulsant activity relative to phenytoin and 3-amino-5,5-diphenylhydantoin [1], this compound serves as an ideal pharmacologically inactive control in structure-activity relationship (SAR) panels. Researchers evaluating novel N3- or C5-substituted hydantoins can use 5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione to establish baseline inactivity, ensuring that any observed anticonvulsant effect in analogs with mixed substitution patterns is attributable to the specific pharmacophoric modification rather than the hydantoin core itself. Its commercial availability at 95% purity from multiple vendors supports reproducible control experiments across laboratories [2].

Thermal Processing and Crystallization Studies Exploiting a 57 °C Lower Melting Point Than Phenytoin

The melting point depression of approximately 57 °C versus phenytoin (236.5–238 °C vs 295 °C) [1] makes this hydantoin derivative tractable for solid-state characterization techniques that require melt processing—such as hot-stage microscopy, differential scanning calorimetry (DSC) method development, or melt-crystallization for polymorph screening—without the thermal decomposition risks associated with phenytoin's higher melting point. Formulation scientists exploring amorphous solid dispersions or hot-melt extrusion of hydantoin-class compounds can use this lower-melting analog to establish processing windows that would be inaccessible with the parent diphenyl compound.

Synthetic Methodology Development on a Non-Pharmacopoeial Hydantoin Substrate

The compound is accessible via the classic benzoin–urea oxidative condensation in ~52% yield [1], a synthetic route that is well-characterized and amenable to optimization. Because the target compound is not subject to pharmacopoeial monograph constraints, it is an ideal substrate for developing new hydantoin synthetic methodologies (e.g., one-pot tandem reactions, magnetic nanoparticle-catalyzed syntheses, or flow chemistry approaches) where the methoxy groups provide convenient ¹H NMR and LC-MS handles for reaction monitoring without the regulatory overhead of working with a controlled pharmaceutical substance. The commercial cost premium incentivizes in-house synthesis development for programs requiring multigram quantities.

Computational Chemistry and Docking Studies Requiring a Conformationally Defined Diaryl-Hydantoin Template

The 5,5-diaryl-hydantoin core with para-methoxy substituents offers a defined geometry and hydrogen-bonding landscape for molecular docking and molecular dynamics simulations [1][2]. Because this compound lacks anticonvulsant activity [2] despite sharing the same core as phenytoin, it can be used to interrogate the structural determinants of voltage-gated sodium channel binding by computational subtraction: features that are preserved in the inactive dimethoxy analog yet present in active analogs can be ruled out as essential pharmacophoric elements. The predicted pKa (8.33) and density (1.256 g/cm³) provide input parameters for in silico models requiring ionization-state and bulk-property inputs.

Quote Request

Request a Quote for 5,5-Bis(4-methoxyphenyl)imidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.